molecular formula C16H17NO3S2 B1584868 2,3-Dimethylbenzothiazolium p-toluenesulphonate CAS No. 2654-52-6

2,3-Dimethylbenzothiazolium p-toluenesulphonate

Cat. No. B1584868
CAS RN: 2654-52-6
M. Wt: 335.4 g/mol
InChI Key: GYHJFWZSCIYJKD-UHFFFAOYSA-M
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Description

2,3-Dimethylbenzothiazolium p-toluenesulphonate, also known as MBT-PTs, is an organic compound with the molecular formula C16H17NO3S2 . It is commonly used as a catalyst in organic synthesis and as a diagnostic agent in biochemical.


Molecular Structure Analysis

The molecular weight of 2,3-Dimethylbenzothiazolium p-toluenesulphonate is 335.44108 . The molecular structure consists of a benzothiazolium core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This core is substituted at the 2 and 3 positions with methyl groups. The compound also contains a p-toluenesulphonate group .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dimethylbenzothiazolium p-toluenesulphonate are not available, it’s known that it’s used as a catalyst in organic synthesis. A related compound, p-toluenesulfonic acid, is known to be involved in SN2 reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylbenzothiazolium p-toluenesulphonate include a molecular weight of 335.44108 and a molecular formula of C16H17NO3S2 .

Scientific Research Applications

Crystal Growth and Characterization

  • Rapid Growth Techniques: Research has shown that 2,3-Dimethylbenzothiazolium p-toluenesulphonate can be grown rapidly using techniques like the slope nucleation method. This method compares well with conventional techniques and is useful for growing thin plates of the crystal in a short period, highlighting its potential in fast-tracking crystal production for various applications (Vijay et al., 2010).
  • Optical Properties: The crystal's optical properties, such as absorption coefficient, refractive index, and dielectric constant, have been investigated to determine its suitability for applications like Terahertz generation. This research indicates a similarity in the optical properties of 2,3-Dimethylbenzothiazolium p-toluenesulphonate to other stilbazolium derivatives, which are known for their nonlinear optical properties (Ramaclus et al., 2014).

Potential in Antiviral Research

  • Antiviral Activities: Novel derivatives of 2,3-Dimethylbenzothiazolium p-toluenesulphonate have shown promise in antiviral activities. These compounds have been tested against various viruses, including influenza and SARS, showing potential as antiviral agents. The rapid synthesis technique using a microwave method is particularly notable for its efficiency and potential in rapid drug development (Selvam et al., 2007).

Chemistry and Synthesis

  • Reactions and Synthesis: Research has explored the use of 2,3-Dimethylbenzothiazolium p-toluenesulphonate in various chemical reactions. It's been used as a starting material in alkylation and ring closure reactions, demonstrating its versatility in producing a wide range of compounds. Such studies are crucial for expanding the scope of synthetic chemistry and creating diverse chemical libraries (Roman, 2013).

properties

IUPAC Name

2,3-dimethyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.C7H8O3S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHJFWZSCIYJKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062577
Record name 2,3-Dimethylbenzothiazolium p-toluenesulphonate
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Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzothiazolium p-toluenesulphonate

CAS RN

2654-52-6
Record name Benzothiazolium, 2,3-dimethyl-, 4-methylbenzenesulfonate (1:1)
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Record name Benzothiazolium, 2,3-dimethyl-, 4-methylbenzenesulfonate (1:1)
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Record name Benzothiazolium, 2,3-dimethyl-, 4-methylbenzenesulfonate (1:1)
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Record name 2,3-Dimethylbenzothiazolium p-toluenesulphonate
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Record name 2,3-dimethylbenzothiazolium p-toluenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethylbenzothiazolium p-toluenesulphonate
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Citations

For This Compound
1
Citations
W Moreda, AR Forrester - Tetrahedron, 1997 - Elsevier
A range of new cyanine dyes has been prepared and characterised. These dyes are more conveniently synthesised by the reaction of two heterocyclic quaternary salts. The dyes …
Number of citations: 18 www.sciencedirect.com

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